4,5-Diphenyl-1,3-thiazole
Description
Significance of the 1,3-Thiazole Heterocycle in Chemical Sciences
The 1,3-thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a fundamental scaffold in chemical sciences. nih.govmdpi.com Its unique electronic properties and the presence of multiple reaction sites make it a versatile building block in synthetic organic chemistry. nih.gov The thiazole (B1198619) nucleus is an essential component of numerous naturally occurring and synthetic compounds with a wide array of applications. nih.govrsc.org
In medicinal chemistry, thiazole derivatives are integral to the development of new therapeutic agents. researchgate.netbohrium.com They exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. researchgate.netnih.gov The thiazole ring is a key structural feature in several FDA-approved drugs, such as the antiretroviral drug Ritonavir and the anti-inflammatory agent Meloxicam, highlighting its clinical relevance. rsc.orgnih.govfabad.org.tr Beyond pharmaceuticals, thiazole derivatives are utilized as dyes, vulcanizing accelerators, and photographic sensitizers. nih.govresearchgate.net
The aromatic nature of the thiazole ring, resulting from the delocalization of pi-electrons, contributes to its stability. numberanalytics.comjddtonline.info The presence of both a sulfur and a nitrogen atom imparts distinct reactivity patterns, allowing for various chemical modifications. numberanalytics.com This adaptability has made the thiazole scaffold a privileged structure in drug design and materials science. nih.govnumberanalytics.com
Historical Development of Thiazole Chemistry and its Derivatives
The systematic study of thiazole and its derivatives began in the late 19th century. numberanalytics.comimp.kiev.ua The pioneering work of Arthur Hantzsch and his subsequent synthesis of thiazole in 1887 laid the foundation for the field. jddtonline.infoimp.kiev.uasynarchive.com The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, remains one of the most fundamental and widely used methods for constructing the thiazole ring. numberanalytics.comsynarchive.comwikipedia.org
Following Hantzsch's initial discoveries, the field of thiazole chemistry expanded significantly. Researchers like Bogert and his coworkers made substantial contributions to understanding the properties and reactions of thiazole compounds. nih.govresearchgate.net Another key milestone was the establishment of the importance of the thiazole ring in cyanine (B1664457) dyes by Mills, which found application as photographic sensitizers. nih.govresearchgate.net
Over the decades, numerous synthetic methods have been developed to create a diverse array of substituted thiazoles. These include the Cook-Heilbron synthesis for preparing 5-aminothiazoles and the Robinson-Gabriel synthesis. numberanalytics.combepls.com Recent advancements have focused on developing more efficient, environmentally friendly, and catalytic methods for thiazole synthesis. numberanalytics.combepls.com The continuous evolution of synthetic strategies has enabled chemists to access a vast chemical space of thiazole derivatives for various applications. researchgate.net
Rationale for Advanced Research on the 4,5-Diphenyl-1,3-thiazole Framework
Research into specifically substituted thiazoles like the 4,5-diphenyl derivative is driven by the quest for molecules with enhanced or novel functionalities. In medicinal chemistry, for example, the specific substitution pattern on the thiazole ring is crucial for determining the compound's interaction with biological targets. researchgate.net The design and synthesis of novel substituted thiazoles are often guided by structure-activity relationship (SAR) studies, which aim to optimize the therapeutic potential of these compounds. nih.gov
Furthermore, the investigation of such frameworks contributes to a deeper understanding of fundamental chemical principles. Studying the synthesis and reactivity of this compound provides insights into the influence of bulky aryl substituents on the properties of the thiazole ring. This knowledge is valuable for the rational design of new materials and catalysts with tailored properties. The continuous development of novel thiazole derivatives with specific substitution patterns, such as the 4,5-diphenyl configuration, is a testament to the enduring importance of this heterocyclic system in advancing chemical and biomedical sciences. researchgate.netwjrr.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1826-15-9 |
|---|---|
Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4,5-diphenyl-1,3-thiazole |
InChI |
InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
BGTVICKPWACXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4,5 Diphenyl 1,3 Thiazole and Analogues
Classical Approaches and their Modern Refinements
Traditional methods for thiazole (B1198619) synthesis, while foundational, often face limitations such as harsh reaction conditions and limited yields. chowgules.ac.in Ongoing research has focused on refining these classical syntheses to improve their efficiency and environmental footprint.
Hantzsch Cyclization for 1,3-Thiazole Ring Formation
The Hantzsch thiazole synthesis, first reported in 1887, is the most widely recognized method for constructing the thiazole ring. researchgate.netwikipedia.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide. bepls.com For the synthesis of 4,5-diphenyl-1,3-thiazole analogues, such as 2-amino-4,5-diphenylthiazole (B183397), the reaction typically involves the cyclization of an appropriately substituted α-haloketone with thiourea (B124793). vulcanchem.comnanobioletters.com
The general mechanism proceeds via an initial S_N2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. researchgate.net This method is highly versatile, allowing for the introduction of various substituents on the thiazole core. bepls.com
Modern refinements to the Hantzsch synthesis aim to overcome the use of toxic haloketones and improve reaction conditions. bepls.com These include the use of greener solvents, catalyst-free conditions, and alternative energy sources like microwave irradiation and ultrasound. bepls.comnih.gov For instance, catalyst-free Hantzsch cyclization has been developed for producing polysubstituted 5-acylamino-1,3-thiazoles from α-chloroglycinates and thiobenzamides, offering an environmentally benign process under mild conditions. mdpi.comresearchgate.net Another innovative approach utilizes lipase (B570770) as a biocatalyst in water under ultrasound irradiation for the synthesis of 2,4-disubstituted thiazoles, avoiding the need to isolate the intermediate α-bromoketones. nih.gov
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| α-chloroglycinates, Thiobenzamides/Thioureas | Catalyst-free, mild conditions | 2,4-disubstituted-5-acylamino-1,3-thiazoles | Moderate to excellent | mdpi.com |
| Aryl ethanone, KBrO3, Thioamide | Lipase catalyst, Ultrasound, Water | 2,4-disubstituted thiazoles | Up to 90% | nih.gov |
| Phenacyl bromides, Thiourea | Copper silicate (B1173343) (heterogeneous catalyst), Ethanol (B145695), 78°C | 4-substituted 2-amino thiazoles | Excellent | nanobioletters.com |
Gabriel Synthesis for Substituted Thiazoles
The Gabriel synthesis is traditionally known for the preparation of primary amines from primary alkyl halides using potassium phthalimide. wikipedia.orgmasterorganicchemistry.comlibretexts.org An adaptation of this method can be used for the synthesis of thiazole rings. bepls.com This approach involves the reaction of an α-acylaminoketone with a phosphorus sulfide (B99878), most commonly phosphorus pentasulfide (P₄S₁₀), to yield 2,5-disubstituted thiazoles. chowgules.ac.in
The reaction proceeds through the thionation of the amide carbonyl group of the α-acylaminoketone by the phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. While effective for certain substitution patterns, the classical Gabriel synthesis often requires harsh conditions, such as high temperatures, and can have unsatisfactory yields, which has led to it being less favored compared to the Hantzsch method. chowgules.ac.in
Cook-Heilbron Synthesis for 2-Aminothiazole Derivatives
The Cook-Heilbron synthesis, discovered in 1947, provides a route to 5-aminothiazole derivatives. wikipedia.org This method involves the reaction of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions at room temperature. wikipedia.orgnih.gov When carbon disulfide is used, 5-amino-2-mercaptothiazoles are formed. nih.gov
Modern Multicomponent Reaction (MCR) Protocols
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as powerful tools in organic synthesis. They offer significant advantages, including higher efficiency, atom economy, and operational simplicity, often under environmentally benign conditions. bepls.comijcce.ac.ir
One-Pot Catalyst-Free Synthetic Strategies
Recent advancements have focused on developing one-pot, catalyst-free MCRs for thiazole synthesis to enhance sustainability. A notable example is the clean and efficient multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides. bepls.comrsc.org This strategy, often performed in water under microwave irradiation, allows for the rapid synthesis of a wide variety of trisubstituted thiazoles in good to excellent yields. bepls.comrsc.org The key benefits of this approach include the use of a green solvent, reduced reaction times, high yields, and the absence of harmful by-products. rsc.org
| Arylglyoxal | 1,3-Dicarbonyl | Thioamide | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Phenylglyoxal | 4-Hydroxy-2H-chromen-2-one | Thiobenzamide | Water, Microwave | 89% | rsc.org |
| Phenylglyoxal | 4-Hydroxy-2H-chromen-2-one | 4-Chlorothiobenzamide | Water, Microwave | 85% | rsc.org |
| Phenylglyoxal | 4-Hydroxy-6-methyl-2H-pyran-2-one | 4-Methoxythiobenzamide | Water, Microwave | 78% | rsc.org |
Another catalyst-free approach involves a sequential two-step, one-pot process where thioamides are first generated in situ from aryl nitriles and ammonium (B1175870) sulfide in an aqueous medium. Subsequently, arylglyoxal and barbituric acid are added to yield trisubstituted thiazoles linked to a barbituric acid moiety. researchgate.netrsc.org
Liquid-Assisted Grinding (LAG) Techniques for Enhanced Efficiency
Mechanochemistry, particularly liquid-assisted grinding (LAG), has gained prominence as an eco-friendly and highly efficient synthetic technique. chowgules.ac.inresearchgate.net LAG involves grinding solid reactants with a small amount of liquid, which can dramatically accelerate reaction rates compared to neat grinding or conventional solution-based methods. chowgules.ac.in
This technique has been successfully applied to the multicomponent synthesis of novel diphenyl-1,3-thiazole derivatives. chowgules.ac.inresearchgate.net In one catalyst-free approach, arylglyoxals, barbituric acid derivatives, and aryl thioamides are ground together with just a few drops of water. researchgate.netrsc.org This method provides the corresponding trisubstituted thiazoles within minutes in high yields. researchgate.net The efficiency of LAG is highlighted by the fact that the same reaction conducted by stirring in various solvents at room temperature required 12-24 hours for completion, whereas neat grinding without a liquid additive resulted in significantly lower yields. chowgules.ac.in
| Method | Time | Yield | Reference |
|---|---|---|---|
| Stirring in water at room temperature | 12 h | 78% | researchgate.net |
| Neat Grinding | 45 min | 55% | chowgules.ac.in |
| Liquid-Assisted Grinding (3-4 drops water) | 25 min | 83% | chowgules.ac.in |
Catalytic Strategies in this compound Synthesis
Catalysis offers powerful tools for the efficient and selective synthesis of thiazole derivatives, enabling reactions under milder conditions and with greater atomic economy.
Transition Metal-Catalyzed Methods
Transition metal catalysts have been instrumental in developing novel synthetic routes to thiazoles. Rhodium catalysts, for example, have been used in the diarylation of isocyanides with triarylbismuthines to selectively produce N-alkyl diaryl ketimines, which can be precursors for thiazole synthesis. mdpi.com Palladium catalysts, on the other hand, can facilitate the diarylation of isocyanides to form α-diimines, which are valuable intermediates for nitrogen-containing heterocycles. mdpi.com
Iron catalysts, such as FeCl₃·6H₂O, have been employed in a one-pot, multicomponent reaction for the synthesis of trisubstituted thiazoles. nih.govresearchgate.net This method involves the reaction of readily available starting materials like barbituric acid, acetophenone (B1666503), and aryl thioamides in the presence of the iron catalyst and air as the oxidant. nih.govresearchgate.net The advantages of this approach include its operational simplicity, cost-effectiveness, broad substrate scope, and high yields. nih.govresearchgate.net
The following table summarizes the synthesis of various trisubstituted thiazoles using an iron-catalyzed multicomponent reaction.
| Entry | Aryl Thioamide (R) | Product | Yield (%) |
| 1 | Phenyl | 5-(2,4-Diphenylthiazol-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 94 |
| 2 | 4-Methylphenyl | 5-(2-(p-Tolyl)-4-phenylthiazol-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 92 |
| 3 | 4-Methoxyphenyl | 5-(2-(4-Methoxyphenyl)-4-phenylthiazol-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 90 |
| 4 | 4-Chlorophenyl | 5-(2-(4-Chlorophenyl)-4-phenylthiazol-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 88 |
| 5 | 4-Bromophenyl | 5-(2-(4-Bromophenyl)-4-phenylthiazol-5-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 85 |
| Reaction conditions: Barbituric acid (1.0 mmol), acetophenone (1.0 mmol), aryl thioamide (1.0 mmol), FeCl₃·6H₂O (10 mol%), DMF, 80 °C, 2-3 h. |
Magnetically Recoverable Catalyst Applications
Magnetically recoverable nanocatalysts are emerging as a highly innovative and sustainable solution in organic synthesis. rsc.org These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄), coated with a material that bears the active catalytic sites. rsc.orgtandfonline.com Their primary advantage is the ease of separation from the reaction mixture using an external magnet, which allows for simple recovery and reuse, reducing waste and operational costs. rsc.orgbenthamdirect.com
These nanocatalysts offer high surface area and stability, leading to efficient catalytic activity. rsc.orgbenthamdirect.com For instance, Fe₃O₄ nanoparticles have shown significant potential as magnetic supports for catalysts in the synthesis of various heterocyclic compounds, including thiazoles. tandfonline.com The use of these catalysts promotes greener reaction conditions and often allows for high yields at room temperature. rsc.org Research has demonstrated that these catalysts can be reused multiple times without a significant loss in their catalytic activity. rsc.org
Biocatalytic Approaches (e.g., Chitosan-Based Catalysts)
Biocatalysts, particularly those derived from natural polymers like chitosan (B1678972), are gaining traction for their eco-friendly and efficient catalytic properties in thiazole synthesis. Chitosan, derived from chitin, can be chemically modified to create hydrogel-based catalysts with enhanced surface area and thermal stability. mdpi.comacs.org
One such example is the terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB), which has been successfully used as a biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation. acs.orgnih.gov This method offers mild reaction conditions, rapid reaction times, and high yields. acs.org A comparative study showed that the modified chitosan catalyst (TCsSB) provided higher yields than unmodified chitosan. acs.org
Another study utilized a pyromellitimide benzoyl thiourea cross-linked chitosan (PIBTU-CS) hydrogel as a green biocatalyst. mdpi.com This catalyst was effective in the synthesis of thiazoles from the reaction of a thiosemicarbazone derivative with hydrazonoyl halides or α-haloketones under ultrasonic irradiation. mdpi.com The PIBTU-CS hydrogel demonstrated excellent reusability, retaining approximately 90.8% of its catalytic performance after three cycles. mdpi.com
The recyclability of the PIBTU-CS hydrogel catalyst is highlighted in the table below:
| Run | Yield (%) |
| 1 | 94 |
| 2 | 92 |
| 3 | 90.8 |
| 4 | 55 |
| Data reflects the synthesis of a specific thiazole derivative (7a) and shows a significant drop in performance after the third run. mdpi.com |
Cross-Dehydrogenative Coupling (CDC) Methods for Thiazole Synthesis
In the context of thiazole synthesis, CDC methods have been employed to construct the heterocyclic ring. An iron-catalyzed CDC reaction has been reported for the one-pot synthesis of trisubstituted thiazoles from barbituric acid, acetophenone, and aryl thioamides. nih.govresearchgate.net This reaction utilizes molecular oxygen from the air as the oxidant, making it an environmentally friendly process. nih.govresearchgate.net
Furthermore, CDC has been used for the direct C2-amidation of thiazoles using formamides in the presence of an oxidant like tert-butyl peroxybenzoate (TBPB). thieme-connect.de While many CDC reactions require stoichiometric and sometimes hazardous oxidants, there is a growing focus on using molecular oxygen as the sole oxidant to produce water as the only byproduct, further enhancing the green credentials of this methodology. sioc-journal.cn
Sustainable and Eco-Friendly Methodologies in this compound Synthesis
The drive towards sustainability in chemical synthesis has spurred the development of various eco-friendly methods for producing thiazole derivatives. These methods often combine principles of green chemistry, such as the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. medmedchem.com
Key sustainable approaches include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, minimizing waste and improving efficiency. researchgate.netbepls.com The iron-catalyzed synthesis of trisubstituted thiazoles is a prime example of a green MCR. researchgate.net
Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) are increasingly used as environmentally benign reaction media, replacing hazardous organic solvents. bepls.comresearchgate.net
Ultrasonic and Microwave Irradiation: These energy sources can accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating, and contribute to more energy-efficient processes. rsc.orgmdpi.com The synthesis of thiazoles using chitosan-based biocatalysts under ultrasonic irradiation showcases this advantage. mdpi.comnih.gov
Catalyst-Free and Solvent-Free Conditions: Where possible, eliminating the catalyst and solvent altogether represents the pinnacle of green synthesis. Grinding-assisted protocols and reactions under solvent-free microwave conditions are examples of such advancements. researchgate.net
The combination of these strategies provides a robust toolkit for the sustainable synthesis of this compound and its analogs, aligning chemical manufacturing with environmental stewardship.
Solvent-Free and Reduced Solvent Systems
The move towards solvent-free or reduced-solvent synthesis represents a significant advancement in green chemistry, aiming to minimize the use of volatile and often hazardous organic solvents. researchgate.netnih.gov These methods can lead to increased reactivity, higher selectivity, and simpler work-up procedures. nih.gov
One prominent solvent-free technique is the grinding method, where reactions are carried out by physically grinding the solid reactants together, sometimes with a catalytic amount of a reagent. nih.gov For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives have been synthesized by grinding a hydrazine-1-carbodithioate intermediate with hydrazonoyl halides at room temperature. nih.gov This approach eliminates the need for a solvent and often proceeds rapidly. Another strategy involves liquid-assisted grinding, which provides an eco-friendly and cost-effective methodology for synthesizing complex molecules. researchgate.net
In addition to completely solvent-free approaches, the use of environmentally benign and recyclable solvents has gained traction. Glycerin, a low-cost and biodegradable byproduct of biodiesel production, has been successfully employed as a reaction medium for the synthesis of thiazole derivatives. acgpubs.org In one study, a variety of α-bromoketones underwent smooth condensation with thiourea or thioamide compounds in glycerin at room temperature without the need for a catalyst, affording the corresponding substituted thiazoles in excellent yields. acgpubs.org Similarly, polyethylene glycols (PEGs), known for being non-volatile, recyclable, and stable, have been used as a green solvent medium for synthesizing 2-(2-hydrazineyl)thiazole derivatives in good to excellent yields. researchgate.netrsc.org
The choice of solvent can be critical to the success and efficiency of a reaction. In the development of an iron-catalyzed, one-pot synthesis of substituted diphenyl 1,3-thiazoles, various solvents were screened. The reaction of benzil (B1666583), a substituted aldehyde, aniline (B41778), and ammonium acetate (B1210297) in the presence of an iron catalyst and air as an oxidant was tested under different conditions. While reactions in ethanol without a catalyst or with acetic acid gave low to moderate yields, the use of dimethylformamide (DMF) with an iron(III) chloride catalyst proved optimal, yielding the desired product in 84%. researchgate.net This highlights the importance of solvent selection even in catalytically driven processes.
Table 1: Effect of Solvent and Catalyst on a Model Thiazole Synthesis researchgate.net
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | EtOH | RT | 10 | Low Yield |
| 2 | None | AcOH | RT | 10 | 28 |
| 3 | None | MeOH | RT | 10 | Traces |
| 4 | Fe(OAc)₂ | DMF | 65 | 6 | 38 |
| 5 | FeBr₃ / Air (O₂) | DMF | 65 | 6 | 69 |
| 6 | FeCl₃·6H₂O / Air (O₂) | DMF | 65 | 6 | 84 |
Ultrasound-Assisted Synthesis Protocols
Ultrasound-assisted organic synthesis (UAOS) has emerged as a powerful and green technology to accelerate a wide range of chemical reactions. orientjchem.orgmdpi.com The application of power ultrasound (20 kHz to 2 MHz) induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This phenomenon generates localized hot spots with intense heat and high pressure, enhancing mass transfer and increasing reaction rates. orientjchem.org Consequently, UAOS often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. nih.govtandfonline.com
This technique has been successfully applied to the synthesis of various thiazole analogues. In one protocol, tetra-substituted imidazole (B134444) derivatives tethered with a thiazole moiety were synthesized by irradiating a mixture of an aldehyde, ammonium acetate, an aromatic amine, and benzil with 50 kHz ultrasound waves at 70°C for just 25 minutes. orientjchem.org This method proved to be highly efficient, reducing reaction times from hours to minutes. orientjchem.org Similarly, novel derivatives of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole were prepared in a one-pot reaction under ultrasonic conditions. mdpi.com
Ultrasound irradiation is frequently combined with the use of green catalysts to further enhance the environmental friendliness of the synthesis. nih.gov For example, a terephthalohydrazide chitosan hydrogel (TCsSB) was used as an eco-friendly biocatalyst for the synthesis of thiazole derivatives under mild ultrasonic irradiation (35 °C). nih.govmdpi.com The reaction of 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with various electrophiles proceeded rapidly (20 minutes) and in high yields. nih.gov Another study demonstrated the synthesis of thiazole derivatives bearing a coumarin (B35378) nucleus, where a mixture was irradiated with an ultrasonic generator in a water bath at 50–60 °C for 30 minutes, showcasing a rapid and efficient protocol. mdpi.com
Table 2: Comparison of Ultrasound-Assisted Thiazole Synthesis Protocols
| Thiazole Analogue | Reactants | Catalyst/Solvent | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiazole-imidazole hybrid | Aldehyde, Ammonium acetate, Aromatic amine, Benzil | Brick clay / Ethanol | 50 kHz, 70°C | 25 min | 95 | orientjchem.org |
| Hydrazinyl thiazole derivative | Thiosemicarbazone, Hydrazonoyl chloride | TCsSB / Ethanol | USI, 35°C | 20 min | >90 | nih.gov |
| Thiazol-4(5H)-one derivative | Thiosemicarbazide (B42300), Chloroacetic acid | Sodium acetate / Acetic acid | Ultrasonic bath, 50-60°C | 30 min | Not specified | mdpi.com |
| 5-Methylthiazole Betti base | 2-Naphthol, 5-Methylthiazol-2-amine, Aldehyde | Silica Sulfuric Acid | 20-50 kHz | 10-15 min | 90-95 | tandfonline.com |
Development of Green Catalytic Systems
The development of green catalytic systems is a cornerstone of modern organic synthesis, focusing on catalysts that are efficient, selective, recyclable, and environmentally benign. researchgate.netresearchgate.net For the synthesis of this compound and its analogues, a variety of innovative catalysts have been explored.
Biopolymer-based catalysts are particularly attractive due to their biodegradability and renewable nature. Chitosan, a natural biopolymer, and its derivatives have been investigated as eco-friendly catalysts. nih.govmdpi.com A modified terephthalohydrazide chitosan hydrogel (TCsSB) was developed as a heterogeneous basic biocatalyst for synthesizing thiazoles under ultrasonic irradiation. nih.govmdpi.com This catalyst demonstrated higher efficiency than unmodified chitosan and could be recovered and reused multiple times without a significant loss of activity. nih.gov
Simple, inexpensive, and low-toxicity metal salts have also been established as effective green catalysts. An efficient one-pot, multicomponent reaction for synthesizing substituted diphenyl 1,3-thiazoles utilizes iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst. researchgate.net This method uses readily available starting materials and atmospheric oxygen as the ultimate oxidant, representing a cost-effective and environmentally friendly approach. researchgate.net Other research has explored the use of nano-catalysts, such as nano-Fe₂O₃ and copper silicate, which offer high surface area and catalytic activity, often under mild conditions, and can be easily separated and reused. rsc.org
In some cases, the ideal green catalyst is no catalyst at all. Catalyst-free domino reactions performed in water under microwave irradiation have been developed for the synthesis of trisubstituted thiazoles. rsc.org This protocol takes advantage of water as a green solvent and microwave heating to accelerate the reaction, avoiding the need for any catalytic additives and simplifying product purification. rsc.org Another eco-friendly catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been employed to facilitate the 1,3-dipolar cycloaddition reactions for synthesizing thiazole derivatives under ambient conditions. acs.org
Table 3: Examples of Green Catalytic Systems for Thiazole Synthesis
| Catalyst | Reaction Type | Key Features | Reusability | Reference |
|---|---|---|---|---|
| Terephthalohydrazide Chitosan Hydrogel (TCsSB) | Cyclocondensation under USI | Eco-friendly, biopolymeric, mild conditions | Yes, up to 3-4 cycles | nih.govmdpi.com |
| FeCl₃·6H₂O / Air | One-pot multicomponent reaction | Inexpensive, low toxicity, uses air as oxidant | Not specified | researchgate.net |
| None (in Water) | Multicomponent domino reaction | Catalyst-free, uses water as solvent, microwave-assisted | N/A | rsc.org |
| DABCO | 1,3-Dipolar cycloaddition | Eco-friendly, mild ambient conditions | Not specified | acs.org |
| Nano-Fe₂O₃ | Multicomponent reaction | Heterogeneous, reusable, efficient | Yes | rsc.org |
| Copper Silicate | Cyclocondensation | Heterogeneous, reusable | Yes | rsc.org |
Mechanistic Investigations and Reactivity Profiling of 4,5 Diphenyl 1,3 Thiazole Derivatives
Elucidation of Reaction Mechanisms for Thiazole (B1198619) Ring Construction
The construction of the 4,5-diphenyl-1,3-thiazole ring is most commonly achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between a thioamide and an α-haloketone. evitachem.com For the synthesis of this compound derivatives, this typically involves the reaction of a suitable thioamide with 2-chloro-1,2-diphenylethanone. acrhem.org
The mechanism of the Hantzsch synthesis is a well-established pathway that proceeds through several key steps:
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone.
Cyclization: An intramolecular cyclization occurs, where the nitrogen atom of the thioamide attacks the carbon atom bearing the halogen, leading to the formation of a five-membered ring intermediate.
Dehydration: The intermediate undergoes dehydration to form the aromatic thiazole ring.
Variations of this method exist, including multicomponent approaches where the thioamide is generated in situ. For instance, a one-pot synthesis can involve the reaction of an arylglyoxal, a primary amine, and a source of sulfur. researchgate.net Microwave-assisted, catalyst-free domino reactions in aqueous media have also been developed for the efficient and environmentally friendly synthesis of trisubstituted thiazoles. researchgate.net
Another synthetic approach involves the use of Lawesson's reagent for the thionation of carbonyl compounds, followed by condensation reactions to form the thiazole ring. evitachem.comacs.org
Functional Group Transformations and Derivatization Strategies at C-2, C-4, and C-5 Positions
The reactivity of the this compound ring is influenced by the electron distribution within the heterocyclic system and the attached phenyl groups. analis.com.my The C-2 position is particularly susceptible to nucleophilic attack, while the phenyl rings at C-4 and C-5 can undergo electrophilic substitution reactions. evitachem.com
The C-2 position of the thiazole ring is the most electrophilic carbon and is therefore a prime site for nucleophilic substitution. nih.gov This reactivity is exploited to introduce a wide range of functional groups. For example, 2-halo-4,5-diphenyl-1,3-thiazoles can react with various nucleophiles to yield substituted derivatives. nih.gov Similarly, 2-amino-4,5-diphenyl-1,3-thiazole serves as a versatile precursor for further derivatization. The amino group can be displaced or can participate in condensation reactions.
One notable example is the reaction of 2-amino-4,5-diphenylthiazole (B183397) with cyanuric chloride, where the amino group acts as a nucleophile, leading to the formation of triazine-substituted thiazoles. asianpubs.org
The functionalization of the this compound system can be readily achieved through acetylation and nitration reactions. These transformations primarily target the phenyl rings and the C-2 position, depending on the specific derivative and reaction conditions.
Acetylation: Acetylation of 2-amino-4,5-diphenyl-1,3-thiazole can be accomplished using acetic anhydride (B1165640) in the presence of an acid catalyst like concentrated sulfuric acid. This reaction yields N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide. acrhem.org
Nitration: Nitration of the this compound scaffold typically occurs on the phenyl rings. For instance, the nitration of N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide with fuming nitric acid leads to the formation of N-[4,5-bis(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide. acrhem.org The nitro groups are introduced at the para position of the phenyl rings. Direct nitration of the thiazole ring itself is less common but can be achieved under specific conditions, often leading to a mixture of products. researchgate.net The nitration of 2-aminothiazoles can lead to 2-nitraminothiazoles or 5-nitro-2-aminothiazoles depending on the reaction conditions. cdnsciencepub.com
Table 1: Functionalization Reactions of this compound Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| 2-Amino-4,5-diphenyl-1,3-thiazole | Acetic anhydride, H₂SO₄ | N-(4,5-Diphenyl-1,3-thiazol-2-yl)acetamide | Acetylation |
| N-(4,5-Diphenyl-1,3-thiazol-2-yl)acetamide | Fuming nitric acid | N-[4,5-bis(4-Nitrophenyl)-1,3-thiazol-2-yl]acetamide | Nitration |
| 2-Amino-4,5-diphenyl-1,3-thiazole | Cyanuric chloride, Nucleophilic amines | Substituted phenylthiazolyl 1,3,5-triazine (B166579) derivatives | Nucleophilic Substitution |
Nucleophilic Substitution Reactions
Formation of Hybrid Heterocyclic Systems Incorporating the this compound Moiety
The versatile reactivity of the this compound scaffold allows for its incorporation into more complex hybrid heterocyclic systems. This strategy is often employed to combine the chemical properties of different heterocyclic rings, potentially leading to novel materials with unique characteristics.
Novel hybrid molecules linking the this compound core with barbituric acid have been synthesized through multicomponent reactions. rsc.orgscite.aiglobalauthorid.com One catalyst-free approach involves the reaction of an arylglyoxal, barbituric acid, and an aryl thioamide. rsc.org This method can be performed using liquid-assisted grinding or in an aqueous medium. An alternative one-pot, two-step process has also been developed where the thioamide is generated in situ from an aryl nitrile and ammonium (B1175870) sulfide (B99878) before the addition of the arylglyoxal and barbituric acid. rsc.org These hybrid molecules often exhibit interesting photophysical properties, such as fluorescence. rsc.org
The synthesis of hybrid molecules containing both thiazole and pyrazole (B372694) rings has been an active area of research. acgpubs.orgresearchgate.net These hybrids are typically constructed by connecting the two heterocyclic systems through a suitable linker.
One common synthetic strategy involves the cyclocondensation of a pyrazole-containing carbothioamide with a phenacyl bromide derivative. For example, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides can be reacted with substituted phenacyl bromides in ethanol (B145695) to yield 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. researchgate.netnih.gov The pyrazole moiety itself can be synthesized from chalcones and thiosemicarbazide (B42300). acgpubs.org These hybrid structures have been investigated for their diverse chemical and biological properties. nih.govacs.orgacs.orgijcce.ac.ir
Table 2: Synthesis of Thiazole Hybrid Systems
| Thiazole Precursor | Other Heterocyclic Precursor(s) | Reaction Conditions | Hybrid Product |
|---|---|---|---|
| Aryl thioamide | Arylglyoxal, Barbituric acid | Liquid-assisted grinding or water, room temperature | Diphenyl-1,3-thiazole-barbituric acid hybrid |
| 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Substituted phenacyl bromide | Ethanol, reflux | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole |
Thiazole-Imidazole Derivatives
The synthesis of hybrid molecules incorporating both thiazole and imidazole (B134444) moieties has been a subject of significant research, leading to novel heterocyclic systems. A direct approach for creating a thiazole-imidazole linkage involves the synthesis of 2-(substituted phenyl)-4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazoles. researchgate.net This can be achieved through a one-pot, three-component reaction of 2-aminothiazole, benzil (B1666583), and various substituted aromatic aldehydes in the presence of ammonium acetate (B1210297). The reaction can be performed using both conventional heating and more efficient microwave irradiation methods, with the latter offering improved yields and shorter reaction times. researchgate.net
A proposed mechanism for this transformation begins with the catalyst-initiated activation of the aldehyde's carbonyl group. orientjchem.org This increases the electrophilicity of the carbonyl carbon, which is then subjected to a nucleophilic attack by the amine. The subsequent steps involve a nucleophilic attack on a carbonyl group of benzil, followed by intramolecular cyclization and a final dehydration step to yield the desired tetra-substituted imidazole ring linked to the thiazole moiety. orientjchem.org Sonochemical methods have also been successfully employed, using a brick clay catalyst in ethanol to facilitate the reaction between an aldehyde, ammonium acetate, an aromatic amine (like 2-aminothiazole), and benzil under ultrasound irradiation. orientjchem.org
These synthetic strategies allow for the creation of a library of derivatives where the substitution pattern on the phenyl ring at the 2-position of the imidazole can be varied.
| Compound Name | Substituent at Imidazole C2-Phenyl | Synthesis Method | Reference |
|---|---|---|---|
| 2-(2-(3,4-dimethoxyphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-1-yl)thiazole | 3,4-dimethoxy | Sonochemical | orientjchem.org |
| 4-(4,5-diphenyl-1-(thiazol-2-yl)-4,5-dihydro-1H-imidazol-2-yl)benzonitrile | 4-cyano | Sonochemical | orientjchem.org |
| 2-(4,5-Diphenyl-1-(thiazol-2-yl)-1H-imidazol-2-yl)phenol | 2-hydroxy | Microwave | researchgate.net |
| 4-Chloro-2-(4,5-diphenyl-1-(thiazol-2-yl)-1H-imidazol-2-yl)phenol | 4-chloro-2-hydroxy | Microwave | researchgate.net |
Thiazole-Thiadiazole and Thiazole-Thiophene Linkages
The reactivity of the thiazole nucleus allows for its incorporation into more complex heterocyclic systems, including those containing thiadiazole and thiophene (B33073) rings.
Thiazole-Thiadiazole Linkages: Derivatives linking a thiazole ring to a 1,3,4-thiadiazole (B1197879) ring are commonly synthesized from thiazole-containing thiosemicarbazide or thiourea (B124793) precursors. mdpi.com For instance, a thiosemicarbazide can undergo cyclization in the presence of ferric chloride to yield a 5-amino- Current time information in Bangalore, IN.jst.go.jpfabad.org.trthiadiazole derivative. nih.gov A versatile method involves the reaction of a thiazole-functionalized thiourea with various hydrazonoyl chlorides. mdpi.com This reaction proceeds through the alkylation of the thiol group of the thiourea, followed by an intramolecular cyclization and the elimination of an aniline (B41778) molecule to form the 1,3,4-thiadiazole ring. mdpi.com Another approach involves reacting a precursor containing a dithiolate group with hydrazonoyl chlorides to afford bis- Current time information in Bangalore, IN.jst.go.jpfabad.org.trthiadiazole structures. mdpi.com The structures of these complex molecules are typically confirmed through extensive spectroscopic analysis, including NMR and mass spectrometry, along with elemental analysis. mdpi.commdpi.com
Thiazole-Thiophene Linkages: The synthesis of thiophene rings appended to a thiazole moiety can be achieved through several established methods. The Gewald thiophene synthesis is a notable example, where a thiazole derivative bearing an active methylene (B1212753) group reacts with elemental sulfur and another cyanomethylene reagent (like malononitrile (B47326) or ethyl cyanoacetate) in a basic medium. sapub.org A versatile, though unreported, intermediate, 3-mercapto-2-(4-methyl-2-(tosylamino)thiazole-5-carbonyl)-3-phenylaminopropenal, has been shown to react with reagents such as chloroacetonitrile (B46850) or ethyl 2-bromoacetate to yield highly functionalized thiophene derivatives. researchgate.net The reaction of a thiazole-containing cyanoacetamide derivative with elemental sulfur and active methylene compounds in refluxing dioxane with a triethylamine (B128534) catalyst also affords polysubstituted aminothiophene derivatives. sapub.org
| Linked Heterocycle | General Synthetic Precursor | Key Reaction Type | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole | Thiazole-thiosemicarbazide | Oxidative Cyclization | nih.gov |
| 1,3,4-Thiadiazole | Thiazole-thiourea | Reaction with Hydrazonoyl Chlorides | mdpi.com |
| Thiophene | Thiazole-cyanoacetamide | Gewald Synthesis | sapub.org |
| Thiophene | Thiazole-mercapto-propenal | Reaction with Haloacetonitriles/esters | researchgate.net |
Thiazole-Metal Complexation and Carbene Generation Studies
The unique electronic structure of the thiazole ring makes it a versatile component in coordination chemistry and a precursor for the generation of reactive carbene species.
Thiazole-Metal Complexation: The 1,3-thiazole ring possesses both a soft base (the sulfur atom) and a hard base (the nitrogen atom), allowing it to coordinate with a wide range of hard and soft metals. nih.gov The nitrogen atom, with its available electron pair, is a primary site for coordination with various metal ions, forming stable metal complexes. mdpi.com The synthesis of these complexes is generally straightforward, involving the refluxing of a solution of the thiazole-containing ligand with a suitable metal salt (e.g., chlorides or sulfates) in a solvent like ethanol for several hours. ijper.orgroyalsocietypublishing.org
Studies have reported the successful synthesis of complexes with various transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). ijper.org Spectroscopic analyses (IR, UV-Vis, ESR) and elemental analysis are crucial for characterizing these complexes. Infrared spectroscopy is particularly useful, as a shift in the vibrational frequency of the C=N bond within the thiazole ring to a lower wavenumber upon complexation confirms the coordination of the metal to the thiazole nitrogen. royalsocietypublishing.org The resulting complexes often exhibit specific geometries, such as octahedral for Cu(II) and Ni(II) and tetrahedral for Zn(II), depending on the metal and ligand structure. ijper.org
| Metal Ion | Ligand Type | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II) | N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Octahedral | ijper.org |
| Co(II) | N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Octahedral | ijper.org |
| Ni(II) | 5-N-arylaminothiazole with pyridyl group | Dinuclear (bridged) | nih.gov |
| Zn(II) | N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Tetrahedral | ijper.org |
| BF2 | 2-Acylamino-4-subsituted-1,3-thiazole | Planar (Thiazolo[3,2-c] Current time information in Bangalore, IN.jst.go.jpuzh.chevitachem.comoxadiazaborinine) | acs.org |
Carbene Generation Studies: Thiazole derivatives, specifically thiazolium salts, are well-established precursors for the generation of N-heterocyclic carbenes (NHCs). fabad.org.trnih.gov The fundamental mechanism for carbene generation was elucidated by Breslow, who showed that the proton at the C2 position of the thiazolium ring is acidic. nih.gov Consequently, the treatment of a thiazolium salt with a base results in the deprotonation at this position to generate the corresponding thiazol-2-ylidene, a stable nucleophilic carbene. nih.gov
These in situ generated carbenes are potent organocatalysts, most famously for the benzoin (B196080) condensation. fabad.org.trnih.gov The reactivity of thiazoles is also intertwined with carbene chemistry through different pathways. For example, rhodium-catalyzed reactions of thioamides with diazo compounds can proceed through the formation of an intermediate thiocarbonyl ylide, which is a sulfur-centered 1,3-dipole. This reactive intermediate can then undergo a 1,5-heterocyclization to form the 1,3-thiazole ring system, highlighting a synthetic route to thiazoles that is mediated by a carbene-derived species. uzh.ch The study of these carbenes and their precursors is crucial for developing new catalytic transformations. fabad.org.tr
Advanced Spectroscopic and Structural Characterization of 4,5 Diphenyl 1,3 Thiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 4,5-diphenyl-1,3-thiazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy provides valuable information about the electronic environment of protons within a molecule. For this compound and its derivatives, the aromatic protons of the phenyl rings typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. orientjchem.org The specific chemical shifts and multiplicity of these signals are influenced by the substitution pattern on the phenyl rings and the electronic nature of the substituents.
The proton on the thiazole (B1198619) ring (H-2) is also a key diagnostic signal. Its chemical shift can vary depending on the substituents attached to the thiazole core. For instance, in some derivatives, this proton signal appears as a singlet. acs.org The integration of the signals in the ¹H NMR spectrum confirms the number of protons in different environments, aiding in the complete structural assignment.
Table 1: Selected ¹H NMR Chemical Shift Data for this compound Derivatives
| Compound/Derivative | Solvent | Proton | Chemical Shift (δ, ppm) |
| 2-(Methylsulfonyl)-4,5-diphenylthiazole | - | Aromatic-H | 7.20-7.80 |
| 4-Phenylthiazol-2-amine | DMSO-d₆ | Aromatic-H | 7.25-7.79 |
| 4-Phenylthiazol-2-amine | DMSO-d₆ | Thiazole-H | 6.98 |
| 4-(Dimethylamino)-N-(thiazol-2-yl)benzamide | CDCl₃ | Thiazole-H | 6.91, 7.25 |
This table presents a selection of reported chemical shifts and is not exhaustive.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their hybridization and electronic environment. The carbon atoms of the phenyl rings typically resonate in the range of δ 125-140 ppm.
The carbon atoms of the thiazole ring (C-2, C-4, and C-5) exhibit distinct chemical shifts that are sensitive to substitution. For example, in 4-phenylthiazol-2-amine, the C-2, C-4, and C-5 carbons of the thiazole ring appear at approximately δ 168.2, 149.8, and 101.4 ppm, respectively. acs.org These shifts provide unambiguous evidence for the presence and connectivity of the thiazole core.
Table 2: Selected ¹³C NMR Chemical Shift Data for this compound Derivatives
| Compound/Derivative | Solvent | Carbon Atom | Chemical Shift (δ, ppm) |
| 2-(Methylsulfonyl)-4,5-diphenylthiazole | - | Aromatic-C | Not specified |
| 4-Phenylthiazol-2-amine | DMSO-d₆ | Thiazole-C2 | 168.2 |
| 4-Phenylthiazol-2-amine | DMSO-d₆ | Thiazole-C4 | 149.8 |
| 4-Phenylthiazol-2-amine | DMSO-d₆ | Thiazole-C5 | 101.4 |
| 4-(Dimethylamino)-N-(thiazol-2-yl)benzamide | CDCl₃ | Thiazole-C2 | 160.9 |
| 4-(Dimethylamino)-N-(thiazol-2-yl)benzamide | CDCl₃ | Thiazole-C4 | 136.9 |
| 4-(Dimethylamino)-N-(thiazol-2-yl)benzamide | CDCl₃ | Thiazole-C5 | 112.8 |
This table presents a selection of reported chemical shifts and is not exhaustive.
Two-Dimensional NMR Techniques for Connectivity Confirmation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in confirming the connectivity of atoms within the this compound framework. COSY experiments establish correlations between coupled protons, helping to trace the proton-proton networks within the phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the signals in both ¹H and ¹³C NMR spectra. These techniques are crucial for the unambiguous structural elucidation of complex derivatives. scispace.combohrium.com
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. In the context of this compound derivatives, FT-IR spectra display characteristic absorption bands corresponding to the vibrations of the thiazole ring and the phenyl substituents.
Key vibrational bands include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. tsijournals.com
C=C and C=N stretching: The stretching vibrations of the C=C bonds in the phenyl rings and the C=N bond within the thiazole ring usually appear in the 1600-1450 cm⁻¹ region. orientjchem.org
C-S stretching: The C-S stretching vibration of the thiazole ring is often found at lower wavenumbers, typically in the range of 800-600 cm⁻¹. scispace.com
The presence and position of these bands can confirm the integrity of the thiazole ring and the diphenyl substitution pattern. orientjchem.orgacs.orgbohrium.comnih.gov
Table 3: Characteristic FT-IR Vibrational Frequencies for Thiazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=C and C=N Stretch | 1600 - 1450 |
| C-S Stretch (Thiazole) | 800 - 600 |
This table provides a general overview of characteristic vibrational frequencies.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. orientjchem.orgacs.orgnih.govresearchgate.netresearchgate.netevitachem.com
The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The cleavage of the bonds connecting the phenyl groups to the thiazole ring is a common fragmentation pathway, leading to characteristic fragment ions. The molecular ion peak (M⁺) is typically observed, confirming the molecular weight of the compound.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound derivatives, the UV-Vis spectra are characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic system. physchemres.org The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of any substituents on the phenyl rings. The electronic spectral properties can be explored in different solvents to study the effect of solvent polarity on the electronic transitions. physchemres.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to complement the experimental UV-Vis data and aid in the assignment of electronic transitions. physchemres.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a synthesized compound. This method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the theoretically calculated values for the proposed molecular formula. A close correlation between the experimental and calculated values serves as a crucial piece of evidence for verifying the successful synthesis and purity of the target this compound derivatives.
In the characterization of novel this compound derivatives, elemental analysis is routinely performed. For instance, in the synthesis of a series of 2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives, elemental analysis was conducted to confirm their composition. scielo.brscielo.br The observed percentages of C, H, and N were found to be in strong agreement with the calculated values, with deviations typically within ±0.4%, which is considered acceptable and confirms the proposed structures. scielo.brscielo.br
Detailed findings from such analyses are typically presented in a tabular format, allowing for a direct comparison of the empirical data with the theoretical values derived from the chemical formula of the compounds. This quantitative approach is indispensable for the unambiguous structural elucidation of newly synthesized molecules.
The following tables present the elemental analysis data for a selection of this compound derivatives from recent research findings.
Table 1: Elemental Analysis Data for 2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one Derivatives scielo.brscielo.br
| Compound | Molecular Formula | Analysis | C% | H% | N% |
| 4a | C₂₅H₁₅Cl₂N₃OS₂ | Calculated | 59.06 | 2.97 | 8.26 |
| Found | 59.04 | 2.95 | 8.29 | ||
| 4b | C₂₅H₁₅Cl₂N₃OS₂ | Calculated | 59.06 | 2.97 | 8.26 |
| Found | 59.09 | 2.94 | 8.28 | ||
| 4f | C₂₃H₁₆N₄OS₂ | Calculated | 64.47 | 3.76 | 13.07 |
| Found | 64.50 | 3.74 | 13.09 | ||
| 4g | C₂₆H₁₆F₃N₃OS₂ | Calculated | 61.53 | 3.18 | 8.28 |
| Found | 61.55 | 3.20 | 8.25 |
Computational Chemistry and in Silico Studies of 4,5 Diphenyl 1,3 Thiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of 4,5-diphenyl-1,3-thiazole and its derivatives at the atomic level. These calculations provide deep insights into the molecule's electronic behavior, stability, and reactivity, which are crucial for understanding its potential applications.
Electronic Structure and Molecular Orbital Analysis
DFT calculations are employed to determine the electronic structure of this compound, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comacs.org The energies of these frontier molecular orbitals (FMOs) are fundamental in predicting the molecule's chemical reactivity, kinetic stability, and electronic properties. acs.org
The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's stability. iucr.org A larger energy gap suggests higher stability and lower chemical reactivity. iucr.org For thiazole (B1198619) derivatives, these calculations help in understanding the flow of charge within the molecule, often from a donor moiety towards an acceptor through the thiazole ring. mdpi.com For instance, studies on related thiazole azo dyes have shown charge transfer from a methoxyphenyl ring donor to an acceptor moiety through the thiazole ring. mdpi.com
Theoretical Prediction of Spectroscopic Parameters
DFT methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. researchgate.net These theoretical calculations can accurately forecast:
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in confirming the proposed structures of synthesized this compound derivatives. acs.org For example, the characteristic signals for the thiazole ring protons and carbons can be precisely predicted. acs.orgmdpi.com
Infrared (IR) and Raman Spectra: DFT can compute the vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. This aids in the assignment of functional groups and the confirmation of the molecular structure. researchgate.net
UV-Visible Spectra: By calculating the electronic transition energies, DFT can predict the absorption wavelengths (λmax) in the UV-Visible spectrum. mdpi.comresearchgate.net This is particularly useful for understanding the electronic properties and the effect of different substituents on the absorption characteristics of the molecule. mdpi.com
The B3LYP functional, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), has been shown to provide theoretical data that is in good agreement with experimental spectroscopic findings for thiazole derivatives. researchgate.net
Reaction Pathway and Transition State Modeling
Computational modeling of reaction pathways and transition states provides invaluable insights into the mechanisms of chemical reactions involving this compound. This approach helps in understanding the feasibility of a reaction by calculating the energy barriers and identifying the most energetically favorable route from reactants to products. chemrxiv.orgmdpi.com
The nudged elastic band (NEB) method is a common technique used to identify the minimum energy path (MEP) for a reaction, with the highest point on this path corresponding to the transition state (TS). chemrxiv.org Understanding the structure and energy of the transition state is crucial for predicting reaction rates and designing more efficient synthetic routes. chemrxiv.org For instance, in the synthesis of substituted thiazoles, computational studies can elucidate the stepwise mechanism, including the formation of key intermediates and the energy profiles of different reaction channels. mdpi.comresearchgate.netacs.orgacs.org
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used to understand the interactions between this compound derivatives and various biological targets, providing a basis for rational drug design.
Ligand-Protein Interaction Profiling with Molecular Targets
Molecular docking studies have explored the interaction of this compound and its analogs with a range of biologically significant protein targets. These in silico analyses help to identify potential therapeutic applications by predicting how these compounds might inhibit the function of key proteins involved in disease pathways.
Key Molecular Targets:
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a crucial target in cancer therapy due to its role in angiogenesis. Docking studies have shown that thiazole derivatives can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, suggesting their potential as anti-angiogenic agents. frontiersin.orgnih.govacs.org
DNA Gyrase: This essential bacterial enzyme is a well-established target for antibacterial agents. Docking simulations have indicated that thiazole derivatives can interact with the ATP-binding site of DNA gyrase subunit B (GyrB), potentially inhibiting its function and leading to bacterial cell death. mdpi.comfrontiersin.orgresearchgate.net
Fungal Cytochrome P450 (CYP51): Also known as lanosterol (B1674476) 14α-demethylase, this enzyme is vital for ergosterol (B1671047) biosynthesis in fungi. Many azole-based antifungal drugs target CYP51. nih.gov Docking studies reveal that thiazole derivatives can fit into the active site of fungal CYP51, forming key interactions that disrupt ergosterol production, thus exhibiting antifungal activity. physchemres.orgresearchgate.netnih.gov
SARS-CoV-2 Proteins: In the search for antiviral agents against COVID-19, various proteins of the SARS-CoV-2 virus have been targeted. Docking studies have been performed on the main protease (Mpro or 3CLpro), papain-like protease (PLpro), and the spike protein's receptor-binding domain (RBD). nih.govresearchgate.netnih.gov Thiazole derivatives have shown promising binding affinities to these targets, indicating their potential as inhibitors of viral replication. nih.govnih.gov
Prediction of Binding Affinities and Interaction Modes
Molecular docking simulations not only identify potential binding poses but also estimate the strength of the interaction, typically expressed as a binding energy or docking score. A more negative binding energy generally indicates a more stable and favorable interaction. nih.gov
These studies provide detailed information about the specific molecular interactions between the ligand and the protein's active site residues. Common types of interactions observed for this compound derivatives include:
Hydrogen Bonds: These are crucial for anchoring the ligand within the binding pocket. The nitrogen and sulfur atoms of the thiazole ring, as well as substituent groups, can act as hydrogen bond acceptors or donors. nih.gov
Hydrophobic Interactions: The phenyl groups of the this compound core often engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in the active site. nih.govnih.gov
The combination of a favorable binding energy and the formation of specific, critical interactions with key residues in the active site provides strong evidence for the potential of a this compound derivative as an inhibitor for that particular protein target. nih.govnih.gov
Below are interactive tables summarizing the binding affinities of various thiazole derivatives against different molecular targets as reported in recent studies.
Table 1: Molecular Docking Results of Thiazole Derivatives against Various Protein Targets
| Compound/Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|---|
| Thiazolyl Coumarin (B35378) 6d | VEGFR-2 | 4ASD | -9.900 | CYS919, ASP1046 | nih.gov |
| Thiazolyl Coumarin 6b | VEGFR-2 | 4ASD | -9.819 | CYS919, ASP1046 | nih.gov |
| Thiazole Derivative 10 | E. coli DNA Gyrase | 7P2M | -8.90 | - | mdpi.com |
| Thiazole Derivative 11 | E. coli DNA Gyrase | 7P2M | -8.40 | - | mdpi.com |
| bis-Thiazolimine 5h | SARS-CoV-2 Mpro | 6Y2F | -7.50 ± 0.58 | HIS41, CYS145 | nih.gov |
| Thiazole Derivative 7 | Fungal Cytochrome P450 (CYP51) | 5V5Z | - | LEU376, TYR118 | nih.gov |
| Thiazole-based derivative 11b | VEGFR-2 | 3VHE | - | - | frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method employed to uncover the mathematical correlation between the chemical structure of a compound and its biological activity. For thiazole derivatives, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, thereby guiding the synthesis of more potent and selective analogs.
While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles are well-established through studies on analogous thiazole-containing scaffolds. These studies typically involve the generation of a dataset of related compounds with known biological activities against a specific target. Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics.
For instance, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors utilized descriptors such as Centered Broto-Moreau autocorrelation (AATSC), Ghose-Crippen LogKow (ALogP), and topological surface area (TPSA) to build a predictive model. bohrium.com The resulting mathematical equation allows for the prediction of biological activity for new, unsynthesized compounds based on their calculated descriptor values. bohrium.com Another study on thiazole derivatives as cholinesterase inhibitors highlighted the importance of specific structural features for activity through molecular docking, a technique often used in conjunction with QSAR. researchgate.net
A typical QSAR model is expressed as a linear or non-linear equation. For example, a hypothetical model for a series of thiazole derivatives might look like:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
The statistical quality of a QSAR model is paramount and is assessed using metrics such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. nih.gov For a series of thiazole analogues investigated as alpha-glucosidase inhibitors, a robust QSAR model was developed with high statistical significance (R² = 0.906, Q² = 0.861), indicating a reliable correlation between the chosen descriptors and the observed biological activity. plos.org
For this compound, a QSAR study would involve synthesizing a library of derivatives with varied substituents on the phenyl rings. By evaluating their biological activity and calculating relevant molecular descriptors, a predictive model could be constructed to optimize the substitution pattern for enhanced efficacy. Descriptors related to the electronic nature and steric bulk of the phenyl ring substituents would likely be critical variables in such a model.
Table 1: Representative Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Net Atomic Charge (q), Dipole Moment (µ) | Governs electrostatic interactions with biological targets. nih.gov |
| Topological | Zagreb Index, Balaban Index | Describes molecular branching and connectivity. |
| Quantum-Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer capabilities. uin-alauddin.ac.id |
| Constitutional | Molecular Weight (MW), Atom Count | Basic properties influencing size and bioavailability. |
| Geometrical | Molecular Surface Area, Molecular Volume | Pertains to the steric fit within a receptor's binding pocket. |
In Silico Prediction of Theoretical Drug-Likeness and Pharmacokinetic Parameters
Drug-likeness is often evaluated using established rules such as Lipinski's Rule of Five and Veber's Rule. These rules are based on the physicochemical properties of known orally active drugs. Studies on various thiazole-based Schiff base derivatives have shown that these compounds generally adhere well to these rules, suggesting good potential for oral bioavailability. nih.govresearchgate.net
Freely accessible online platforms like SwissADME and admetSAR are commonly used to calculate these parameters. nih.gov For a series of novel thiazole-Schiff base analogs, in silico ADMET prediction demonstrated that most of the synthesized compounds adhered to Lipinski's and Veber's rules. nih.govresearchgate.net Similarly, computational analysis of other thiazole derivatives confirmed their potential for good oral bioavailability and low toxicity. plos.org
Based on the analysis of structurally similar compounds, the predicted pharmacokinetic parameters for the parent compound, this compound, can be estimated. These predictions provide a valuable baseline for its potential behavior in vivo.
Table 2: Predicted Drug-Likeness and Pharmacokinetic Properties of this compound
| Parameter | Description | Predicted Value/Classification | Reference |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | Mass of one mole of the compound. | ~237.32 | evitachem.com |
| LogP (o/w) | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 | nih.govresearchgate.net |
| Hydrogen Bond Donors | Number of O-H and N-H bonds. | 0 | nih.govresearchgate.net |
| Hydrogen Bond Acceptors | Number of N and O atoms. | 2 (N and S) | nih.govresearchgate.net |
| Drug-Likeness Rules | |||
| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. | 0 violations (likely compliant) | nih.govresearchgate.net |
| Veber's Rule | Relates to oral bioavailability based on rotatable bonds and polar surface area. | Likely compliant | nih.govresearchgate.net |
| Bioavailability Score | A composite score predicting the probability of oral bioavailability. | High (e.g., 0.55) | acs.org |
| Pharmacokinetics (ADMET) | |||
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | nih.gov |
| Blood-Brain Barrier (BBB) Permeant | Prediction of the ability to cross the BBB. | Yes (predicted) | nih.gov |
| P-glycoprotein Substrate | Prediction of interaction with the P-gp efflux pump. | No (predicted) | nih.gov |
| CYP450 Inhibition | Prediction of inhibition of key metabolic enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). | Likely inhibitor of some isoforms | nih.gov |
| Toxicity Prediction | |||
| AMES Toxicity | Prediction of mutagenic potential. | Non-mutagenic (predicted) | nih.gov |
| Carcinogenicity | Prediction of cancer-causing potential. | Non-carcinogen (predicted) | nih.gov |
Note: The values in this table are representative predictions based on studies of structurally related thiazole derivatives and general computational models. nih.govresearchgate.netnih.govevitachem.comacs.org They serve as an estimation for this compound and would require specific experimental validation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,5-Diphenyl-1,3-thiazole derivatives?
- Methodological Answer : The synthesis often involves cyclocondensation or Schiff base formation. For example, this compound derivatives can be synthesized via refluxing substituted benzaldehyde with precursor amines in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–18 hours . Reaction yields (~65%) and purity are improved by crystallization in water-ethanol mixtures . Variations in substituents (e.g., halogenated aryl groups) may require adjusted stoichiometry or solvent systems (e.g., DMSO for polar intermediates) .
Q. How can researchers characterize the structural purity of this compound derivatives?
- Methodological Answer : Combine spectroscopic and analytical techniques:
- IR spectroscopy : Identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹ for thiazole rings) .
- NMR (¹H/¹³C) : Confirm substituent positions (e.g., aromatic proton splitting patterns) and diastereomeric purity .
- Elemental analysis : Validate calculated vs. experimental C, H, N, S content (e.g., deviations <0.4% indicate high purity) .
- Melting point consistency : Compare with literature values (e.g., 141–143°C for triazole-thiazole hybrids) .
Q. What solvents and catalysts are effective in thiazole ring formation?
- Methodological Answer : Absolute ethanol and glacial acetic acid are commonly used for cyclization due to their ability to stabilize intermediates . For reactions requiring higher polarity, DMSO or toluene may be employed, with sodium hydride as a base in deprotonation steps . Catalyst selection (e.g., Zn in acetic acid for deamination) depends on the target transformation .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
- Methodological Answer : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) as targets. Prepare ligand structures via energy minimization (e.g., PM6 semi-empirical methods), then perform docking using AutoDock Vina with parameters adjusted for flexible binding sites. Analyze binding affinities (ΔG) and pose validation (RMSD <2 Å) to prioritize compounds for antifungal testing .
Q. How to resolve contradictions in biological activity data between in vitro and computational models?
- Methodological Answer : Cross-validate using:
- Dose-response assays : Determine IC₅₀ values for antimicrobial activity (e.g., against S. aureus or E. coli) and compare with docking-predicted binding energies .
- Metabolic stability tests : Assess degradation pathways (e.g., via GC-MS) to identify metabolites that may alter activity .
- Statistical modeling : Apply multivariate regression to correlate substituent electronic effects (Hammett σ constants) with observed bioactivity .
Q. What strategies improve the stability of this compound under oxidative or acidic conditions?
- Methodological Answer :
- Microbial degradation : Aspergillus niger can desulfonate thiazole derivatives, producing stable dihydrothiazole metabolites .
- Protective groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to reduce ring oxidation .
- pH optimization : Store compounds in neutral buffers to prevent protonation-induced ring opening .
Q. How can AI-driven synthesis planning accelerate the development of novel thiazole derivatives?
- Methodological Answer : Utilize retrosynthesis tools (e.g., Pistachio or Reaxys models) to predict one-step routes. Input the target structure (e.g., this compound) to generate feasible pathways, prioritizing reactions with high relevance scores (>80%) and commercially available precursors . Validate AI suggestions with small-scale trials before scaling up .
Q. What substituent modifications enhance the structure-activity relationship (SAR) for antimicrobial thiazoles?
- Methodological Answer :
- Electron-deficient aryl groups : 4-Bromophenyl or 4-fluorophenyl substituents improve membrane penetration and target binding .
- Hybrid scaffolds : Triazole-thiazole hybrids (e.g., compound 9c ) show enhanced activity due to dual hydrogen-bonding motifs .
- Bioisosteric replacement : Replace sulfur with oxygen in the thiazole ring to modulate pharmacokinetics (e.g., logP reduction) .
Data Contradiction Analysis
- Synthesis Yield Variability : Discrepancies in yields (e.g., 65% in vs. 70–85% in ) may arise from differences in solvent purity or crystallization techniques. Standardize reaction conditions and use HPLC to quantify intermediates.
- Biological Activity Inconsistencies : Divergent antifungal results between docking (predicted activity) and assays (no observed activity) could indicate off-target effects. Perform proteome-wide docking or transcriptomic profiling to identify secondary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
